Cholesteryl linolenate

Description

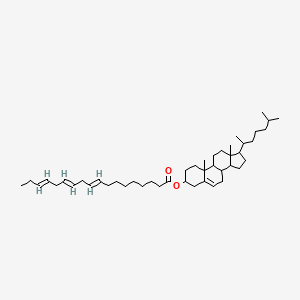

Cholesteryl linolenate (cholesteryl cis-9,12,15-octadecatrienoate) is a cholesterol ester formed by the esterification of cholesterol with α-linolenic acid (C18:3 n-3), a polyunsaturated fatty acid (PUFA). It is synthesized via chemical or enzymatic methods, often for applications in lipid metabolism studies, drug delivery systems, and biochemical assays . Structurally, its three cis double bonds confer unique physicochemical properties, including enhanced fluidity and susceptibility to oxidation, which differentiate it from saturated or less unsaturated cholesteryl esters . In biological systems, this compound is detected in lipid droplets, atherosclerotic plaques, and bronchoalveolar lavage fluid, where its levels correlate with inflammatory conditions such as cystic fibrosis (CF) .

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E,15E)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h8-9,11-12,14-15,26,35-36,38-42H,7,10,13,16-25,27-34H2,1-6H3/b9-8+,12-11+,15-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMCIBHUFSIWCE-NCEJYBGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Parameters

The synthesis typically proceeds under anhydrous conditions in a non-polar solvent such as chloroform or dichloromethane. A catalytic amount of pyridine or triethylamine is added to neutralize the hydrochloric acid generated during the reaction. The molar ratio of cholesterol to linolenoyl chloride is critical, with a 1:1.2 ratio often employed to ensure complete conversion of cholesterol.

Key Data:

Limitations and Practical Considerations

While this method is straightforward, it requires rigorous moisture control to prevent hydrolysis of the acyl chloride. Additionally, the use of corrosive reagents like linolenoyl chloride necessitates specialized handling. Post-synthesis purification via silica gel chromatography is essential to remove unreacted cholesterol and byproducts.

Enzymatic Transesterification Using Candida rugosa Lipase

Enzymatic methods offer a greener alternative to chemical synthesis, with higher selectivity and milder reaction conditions. Candida rugosa lipase (CRL) has emerged as a highly efficient biocatalyst for synthesizing this compound via transesterification with ethyl linolenate.

Optimization of Enzymatic Parameters

The reaction efficiency depends on solvent polarity, enzyme loading, and substrate molar ratios. Iso-octane (Log P = 4.5) is the preferred solvent due to its compatibility with CRL and ability to dissolve hydrophobic substrates.

Optimal Conditions:

| Parameter | Value |

|---|---|

| Substrate Concentration | 75 mmol/L cholesterol |

| Molar Ratio | 1:1.75 (cholesterol:ethyl linolenate) |

| Enzyme Loading | 20 g/L CRL |

| Temperature | 40°C |

| Reaction Time | 2 hours |

| Molecular Sieves | 120 g/L 3 Å |

Under these conditions, a conversion rate of 95.9 ± 0.8% is achieved, significantly outperforming chemical methods in both speed and yield.

Advantages of Enzymatic Synthesis

-

Selectivity: CRL avoids esterification at sterically hindered sites on cholesterol.

-

Solvent Compatibility: Iso-octane enhances enzyme stability and substrate solubility.

-

Scalability: The method is adaptable to continuous-flow reactors for industrial production.

Solvent Engineering for Enhanced Reaction Efficiency

Solvent selection profoundly impacts both chemical and enzymatic synthesis. Polar solvents like methanol or ethanol are unsuitable due to cholesterol’s low solubility (<1 mg/mL), whereas hydrophobic solvents (e.g., iso-octane, toluene) improve substrate dispersion and reaction kinetics.

Solvent Effects on Enzymatic Activity

A study comparing solvents with varying Log P values revealed a direct correlation between solvent hydrophobicity and CRL activity:

| Solvent | Log P | Relative Activity (%) |

|---|---|---|

| Iso-octane | 4.5 | 100 |

| Toluene | 2.5 | 78 |

| Acetone | -0.23 | 12 |

This table underscores the necessity of using high-Log P solvents to maximize enzyme performance.

PEG-Modified Cholesterol Esterase for Non-Aqueous Systems

Polyethylene glycol (PEG)-modified cholesterol esterase represents an innovative approach for synthesizing this compound in hydrophobic solvents. This modification enhances enzyme solubility in benzene or toluene, enabling esterification without aqueous phases.

Kinetic Parameters of PEG-Modified Enzyme

The reaction follows Michaelis-Menten kinetics, with:

Practical Implications

This method is particularly advantageous for synthesizing labile cholesterol esters, as it avoids high temperatures and acidic conditions. However, enzyme modification adds complexity and cost to the process.

Analytical Validation of Synthesized this compound

Post-synthesis characterization is critical to confirm product identity and purity. High-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) are widely used for this purpose.

HPLC Analysis Conditions

-

Column: C18 reverse-phase (250 × 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile/isopropanol (70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

This compound elutes at ~22 minutes, with a linear calibration range of 0.1–100 µg/mL.

LC-MS/MS for Structural Confirmation

Atmospheric pressure chemical ionization (APCI) coupled with in-source collision-induced dissociation (CID) generates diagnostic fragments:

-

Parent Ion: m/z 647.6 [M+H]+

-

Product Ions: m/z 369.3 (cholesterol fragment), m/z 277.2 (linolenic acid fragment)

Comparative Evaluation of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Cost |

|---|---|---|---|---|---|

| Chemical Synthesis | 70–85 | ≥95 | 24–48 h | Moderate | Low |

| Enzymatic (CRL) | 95.9 | ≥98 | 2 h | High | Medium |

| PEG-Modified Enzyme | 80–90 | ≥90 | 6–8 h | Low | High |

This table highlights the superiority of enzymatic methods in terms of yield and speed, albeit with higher enzyme costs .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The double bonds in the octadeca-9,12,15-trienoate group can be oxidized to form epoxides or diols.

Reduction: The double bonds can also be reduced to form saturated derivatives.

Substitution: The methyl groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

Substitution: Reagents such as halogens, acids, and bases are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield epoxides or diols, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Biomedical Research Applications

Cholesteryl linolenate has been investigated for its role in lipid metabolism, inflammatory responses, and potential therapeutic applications.

Lipid Metabolism and Cardiovascular Health

This compound is implicated in the modulation of lipid profiles, particularly in relation to cardiovascular diseases. Studies have shown that oxidized cholesteryl esters, including this compound, can influence atherosclerosis development. For instance, research indicates that higher levels of oxidized cholesteryl linoleate correlate with increased severity of atherosclerosis . In contrast, omega-3 fatty acids like ALA may exert cardioprotective effects by reducing inflammatory markers and improving lipid profiles .

Inflammatory Responses

In cystic fibrosis (CF) patients, elevated levels of this compound have been associated with altered lipid profiles in bronchoalveolar lavage fluid (BALF). This study suggests that cholesteryl esters could serve as biomarkers for disease activity in CF . The concentrations of this compound were notably higher in CF patients compared to controls, indicating its potential role in the inflammatory process associated with the disease.

Oxidative Stress and Iron Overload

This compound has been identified as a target for oxidative modification in conditions such as beta-thalassemia. A study demonstrated that the reduction of this compound levels in lipoproteins could serve as a severity index for patients suffering from this condition . The relationship between non-transferrin-bound iron (NTBI) and lipid peroxidation underscores the importance of monitoring cholesteryl esters for assessing oxidative stress.

Nutritional Applications

This compound's nutritional implications are primarily linked to its fatty acid composition and its potential health benefits.

Dietary Sources and Health Benefits

Alpha-linolenic acid is an essential fatty acid found in various plant oils (e.g., flaxseed oil) and is known for its anti-inflammatory properties. Incorporating sources of ALA into the diet may enhance the levels of this compound in the body, potentially contributing to improved cardiovascular health .

Cystic Fibrosis Study

A study involving pediatric patients with CF revealed significant alterations in lipid profiles, including elevated this compound levels in BALF compared to non-CF controls. This suggests that cholesteryl esters could be used as biomarkers for monitoring disease progression .

Beta-Thalassemia Research

In beta-thalassemia patients, the reduction of this compound was linked to oxidative stress due to iron overload. The study indicated that measuring the cholesteryl linoleate/cholesteryl oleate ratio could provide insights into the clinical severity of the disease .

Data Tables

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Cholesteryl Esters

Chemical Structure and Physicochemical Properties

Cholesteryl linolenate belongs to the cholesteryl ester family, which includes esters with varying acyl chain lengths and degrees of unsaturation. Key structural and functional comparisons are summarized below:

Notes:

- The enhanced permeability of this compound in transdermal drug delivery is attributed to its optimal lipophilicity and fluidity from three double bonds, enabling efficient disruption of lipid bilayers .

- Unlike saturated esters (e.g., cholesteryl stearate), unsaturated esters like CE18:3 integrate into lipoproteins (e.g., LDL) more readily due to fluidity, as shown in reconstitution experiments .

Analytical and Biochemical Performance

- Enzymatic Assays: this compound is prone to measurement errors in enzymatic cholesterol assays (e.g., Technicon, Boehringer) due to incomplete hydrolysis, whereas chromatographic methods (e.g., Liebermann-Burchard) provide accurate quantification . In LC-MS/MS, its response ratio aligns with saturated esters (e.g., CE16:0), enabling reliable calibration despite detector saturation challenges .

- Biochemical Induction: this compound acts as a moderate inducer of cholesterol oxidase (65% efficacy vs. cholesterol’s 100%), outperforming esters like cholesteryl palmitate (14%) but underperforming compared to CE18:1 (91%) .

Biological Activity

Cholesteryl linolenate, a cholesteryl ester derived from linolenic acid, has garnered attention for its biological activities, particularly in the context of inflammation and immune responses. This article explores the compound's biological activity, highlighting relevant research findings, case studies, and data tables that elucidate its role in various physiological processes.

Overview of this compound

This compound (C18:3) is formed by the esterification of cholesterol with alpha-linolenic acid (ALA), an essential omega-3 fatty acid. This compound is part of a broader class of cholesteryl esters (CEs) that are critical in lipid metabolism and cellular functions. CEs, including this compound, are involved in the storage and transport of cholesterol within lipoproteins, influencing various biological pathways.

Biological Activities

1. Antimicrobial Properties

This compound has been identified as an important antibacterial effector in innate immunity. A study examining bronchoalveolar lavage fluid (BALF) from cystic fibrosis patients revealed elevated levels of cholesteryl esters, including this compound, correlating with inflammatory markers. The study suggested that these compounds may play a role in the body's defense against pathogens such as Pseudomonas aeruginosa .

2. Inflammatory Response

Research indicates that oxidized forms of this compound can activate inflammatory pathways. For instance, oxidized cholesteryl linoleate has been shown to stimulate macrophages via the TLR4/SYK pathway, resulting in reactive oxygen species (ROS) generation and cytokine secretion . This activity suggests that this compound may contribute to the inflammatory response during conditions such as atherosclerosis.

3. Lipid Exchange Dynamics

This compound participates in lipid exchange processes mediated by cholesteryl ester transfer protein (CETP). Studies have demonstrated that oxidized derivatives of this compound can be exchanged between low-density lipoprotein (LDL) and high-density lipoprotein (HDL), impacting lipid metabolism and cardiovascular health .

Case Studies and Data Analysis

Table 1: Concentration of Cholesteryl Linoleate and Linolenate in BALF

| Group | Cholesteryl Linoleate (pmol/mL) | This compound (pmol/mL) |

|---|---|---|

| Non-CF Patients | 88.5 ± 54.5 | 2.8 ± 2 |

| CF Patients | 166.9 ± 55.3 | 5.0 ± 1.8 |

This table summarizes findings from a study comparing cholesteryl ester concentrations in BALF from cystic fibrosis patients versus non-CF controls. The data indicates a significant elevation of both cholesteryl linoleate and linolenate in CF patients, suggesting a potential role in disease pathology .

Table 2: Effects of Oxidized Cholesteryl Linoleate on Macrophage Activation

| Treatment | ROS Production | Cytokine Secretion (IL-6) |

|---|---|---|

| Control | Baseline | Baseline |

| Oxidized Cholesteryl Linoleate | Increased | Elevated |

This table illustrates the impact of oxidized cholesteryl linoleate on macrophage activation, highlighting its potential role in promoting inflammation through increased ROS production and cytokine secretion .

Q & A

Q. What analytical techniques are recommended for quantifying cholesteryl linolenate in biological samples, and how do they differ in sensitivity?

- Methodology : Use reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection (210 nm) for baseline separation of cholesterol esters, including this compound . For enhanced sensitivity, employ atmospheric pressure chemical ionization mass spectrometry (APCI-MS) in selective ion monitoring (SIM) mode at m/z 369, which corresponds to the cholesterol fragment ion common across esters . Note that SIM improves reproducibility compared to full-scan modes .

Q. How can isotopic internal standards (e.g., deuterated this compound) be synthesized for mass spectrometry-based quantification?

- Methodology : Synthesize deuterated analogs via esterification of cholesterol with isotopically labeled fatty acids (e.g., ²H₃-linolenic acid) using acid-catalyzed reactions. Purify products using silica gel chromatography and validate purity via NMR and high-resolution MS . These standards correct for matrix effects in lipidomic studies, particularly in human serum or tissue extracts .

Q. What is the role of this compound in lipid metabolism, and how does its abundance compare to other cholesterol esters?

- Key Findings : this compound is a minor component in plasma (0.35% of total cholesterol esters) but shows elevated levels in pathological conditions like cystic fibrosis (CF). Its synthesis is linked to acyl-CoA cholesterol acyltransferase (ACAT) activity, and its hydrolysis varies across enzymatic assays . In CF bronchoalveolar lavage fluid, it is significantly elevated (p = 0.016) when normalized to total lipids .

Advanced Research Questions

Q. How can discrepancies between enzymatic and chromatographic methods for this compound quantification be resolved?

- Analysis : Enzymatic kits (e.g., Technicon, Boehringer) often underestimate this compound due to incomplete hydrolysis, whereas chromatographic methods (e.g., Liebermann-Burchard) provide accurate measurements . Validate enzymatic results using spiked recovery experiments with pure standards and cross-check via LC-MS .

Q. What statistical approaches are optimal for analyzing this compound’s association with disease in clinical cohorts?

- Methodology : Use multivariate analysis (e.g., principal component analysis) to account for confounding variables like diet and inflammation . In pediatric CF studies, adjust for total lipid content and apply non-parametric tests (e.g., Mann-Whitney U) due to non-normal distributions .

Q. How does this compound’s physicochemical behavior influence its role in lipid droplets or membrane domains?

- Experimental Design : Study self-assembly using surface pressure-area isotherms in mixed monolayers with phospholipids (e.g., dioleoyllecithin). This compound’s unsaturated acyl chain increases membrane fluidity compared to saturated esters like cholesteryl stearate . Pair these assays with molecular dynamics simulations to model packing efficiency .

Q. Why does this compound show lower efficacy as an inducer of cholesterol oxidase compared to cholesteryl oleate or linoleate?

- Mechanistic Insight : In microbial cultures (e.g., Streptomyces spp.), this compound induces only 65% of the enzyme activity observed with cholesterol, likely due to steric hindrance from its three double bonds. Optimize induction by testing concentrations between 1.0–10 g/L and supplementing with nonionic surfactants (e.g., polyoxyethylene ethers) to enhance solubility .

Data Contradiction & Validation

Q. How should researchers address contradictions in age-related trends of this compound in atherosclerotic plaques?

- Resolution : While early studies reported no correlation between this compound and age (r < 0.2) , later work in CF patients identified disease-specific elevations . Stratify cohorts by comorbidities and use longitudinal sampling to disentangle age from pathology-driven changes .

Q. What mass spectrometry parameters are critical for distinguishing this compound from isobaric esters in complex mixtures?

- Technical Guidance : Monitor the molecular ion ([M+NH₄]⁺ at m/z 650.6) and confirm via MS/MS fragmentation (neutral loss of linolenic acid, m/z 278.4). Differentiate from cholesteryl arachidonate (m/z 672.6) using high-resolution MS (resolution > 30,000) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.